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Compound of Interest

Compound Name: 4-(Piperazin-1-YL)oxan-3-OL

Cat. No.: B15252189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to

public health. This has spurred intensive research into novel antifungal agents with diverse

mechanisms of action. Among the promising candidates, piperazine derivatives have garnered

considerable attention due to their broad-spectrum antifungal activity. This document provides

detailed application notes, experimental protocols, and mechanistic insights into the use of

piperazine derivatives as antifungal agents.

Application Notes
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and

4, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for

various therapeutic applications, including as antibacterial, antiviral, and anticancer agents. In

the realm of antifungal drug discovery, the piperazine moiety is often incorporated into the

molecular structure of lead compounds to enhance their efficacy, modulate their

pharmacokinetic properties, and overcome resistance mechanisms.

Several classes of piperazine derivatives have demonstrated significant antifungal potential:

Triazole-Piperazine Hybrids: The combination of the well-established antifungal triazole

pharmacophore with a piperazine ring has yielded potent compounds. These molecules

often exhibit broad-spectrum activity against clinically relevant fungi, including Candida

albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Their primary mechanism of
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action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the

fungal ergosterol biosynthesis pathway.[1][2]

Phenothiazine-Piperazine Conjugates: The conjugation of a phenothiazine moiety with a

piperazine derivative has been shown to result in compounds with notable antifungal

properties, particularly against Aspergillus species.[3]

Other Piperazine-Containing Scaffolds: A diverse range of other chemical scaffolds

incorporating a piperazine ring have also been investigated for their antifungal activity. These

include derivatives with substitutions at the N1 and N4 positions of the piperazine ring,

leading to a wide array of compounds with varying antifungal profiles.[4][5][6][7][8]

The antifungal efficacy of piperazine derivatives is influenced by the nature of the substituents

on the piperazine ring and the overall molecular architecture. Structure-activity relationship

(SAR) studies are crucial for optimizing the antifungal potency and selectivity of these

compounds.

Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of selected piperazine derivatives

against various fungal strains, as reported in the literature. The Minimum Inhibitory

Concentration (MIC) is a key parameter used to quantify the antifungal potency of a compound.
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Compound
Class

Derivative/Co
mpound

Fungal Strain MIC (µg/mL) Reference

Triazole-

Piperazine

Hybrids

Various

synthesized

analogs

Candida albicans 0.125 - >128 [1]

Candida

parapsilosis
0.25 - >128 [1]

Cryptococcus

neoformans
0.06 - 32 [1]

Candida glabrata 0.5 - >128 [1]

Aspergillus

fumigatus
0.25 - 16 [1]

Trichophyton

rubrum
0.125 - 8 [1]

Microsporum

gypseum
0.06 - 4 [1]

Alkylated

Piperazine-Azole

Hybrids

Various

synthesized

analogs

Candida albicans 0.015 - >31.3 [6]

Non-albicans

Candida
0.015 - 15.6 [6]

Aspergillus

strains
0.015 - 7.8 [6]

Thiadiazole-

Piperazine

Derivatives

Various

synthesized

analogs

Candida albicans 8 - 256 [8]

Aspergillus

flavus
8 - 256 [8]
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The following are detailed protocols for key experiments used to evaluate the antifungal activity

of piperazine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum
Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits

the visible growth of a microorganism.

Materials:

Test piperazine derivatives

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with

0.165 M MOPS

Sterile 96-well microtiter plates

Spectrophotometer (optional, for quantitative reading)

Positive control antifungal (e.g., Fluconazole, Itraconazole)

Negative control (DMSO or other solvent used to dissolve the compounds)

Procedure:

Preparation of Fungal Inoculum:

For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C

for 24-48 hours. Suspend several colonies in sterile saline (0.85% NaCl) and adjust the

turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute

this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5

x 10^3 CFU/mL in the test wells.

For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for

5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile
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saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of

0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

Preparation of Antifungal Dilutions:

Dissolve the piperazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock

solution (e.g., 10 mg/mL).

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well

plate to achieve the desired final concentration range (e.g., 0.03 to 128 µg/mL). The final

volume in each well should be 100 µL.

Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well containing the antifungal

dilutions.

Include a growth control well (medium + inoculum, no drug) and a sterility control well

(medium only).

Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus

spp., incubate for 48-72 hours.

Determination of MIC:

The MIC is the lowest concentration of the antifungal agent at which there is no visible

growth. Growth can be assessed visually or by reading the absorbance at a specific

wavelength (e.g., 530 nm) using a microplate reader. The MIC endpoint is typically defined

as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth

compared to the drug-free control.

Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of the antifungal activity of a compound.

Materials:

Test piperazine derivatives
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Sterile filter paper disks (6 mm diameter)

Fungal strains

Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

(for yeasts) or other suitable agar medium.

Sterile swabs

Procedure:

Preparation of Fungal Inoculum:

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the

broth microdilution protocol.

Inoculation of Agar Plates:

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to

remove excess fluid.

Streak the swab evenly across the entire surface of the agar plate in three different

directions to ensure uniform growth.

Application of Antifungal Disks:

Impregnate sterile filter paper disks with a known concentration of the piperazine

derivative solution.

Allow the solvent to evaporate completely.

Place the impregnated disks onto the surface of the inoculated agar plates.

Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated

with the solvent only).

Incubation:
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Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

Measurement of Zone of Inhibition:

After incubation, measure the diameter of the zone of complete growth inhibition around

each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
A primary mechanism of action for many antifungal piperazine derivatives is the disruption of

the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital

component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is

essential for maintaining membrane integrity, fluidity, and function.

The ergosterol biosynthesis pathway is a multi-step process involving several key enzymes.

One of the most critical enzymes in this pathway is lanosterol 14α-demethylase, encoded by

the ERG11 gene and also known as CYP51. This enzyme is a member of the cytochrome

P450 family and is responsible for the C14-demethylation of lanosterol, a crucial step in the

formation of ergosterol.

Piperazine derivatives, particularly those containing a triazole moiety, can act as potent

inhibitors of CYP51. The nitrogen atoms in the piperazine and triazole rings can coordinate with

the heme iron atom in the active site of the CYP51 enzyme, thereby blocking its catalytic

activity. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol

precursors in the fungal cell membrane, ultimately disrupting membrane function and inhibiting

fungal growth.

Signaling Pathway Diagram
Caption: Inhibition of Ergosterol Biosynthesis by Piperazine Derivatives.

Experimental Workflow Diagram
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Caption: Experimental Workflow for Antifungal Piperazine Derivatives.

Conclusion
Piperazine derivatives represent a promising class of compounds in the development of novel

antifungal agents. Their synthetic tractability, coupled with their ability to be tailored to target

specific fungal pathways, makes them attractive candidates for further investigation. The

protocols and information provided herein offer a foundational framework for researchers to

explore the antifungal potential of this important chemical scaffold. Future research should

focus on optimizing the lead compounds to enhance their efficacy, reduce potential toxicity, and

overcome existing drug resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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